molecular formula C15H10BrFN2O B15461558 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-fluorophenyl)- CAS No. 61554-49-2

4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-fluorophenyl)-

Cat. No.: B15461558
CAS No.: 61554-49-2
M. Wt: 333.15 g/mol
InChI Key: IXHZDHXTPVRHGB-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and antitumor effects . The compound 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone features a bromomethyl (-CH2Br) substituent at position 2 and a 2-fluorophenyl group at position 3. The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the 2-fluorophenyl moiety contributes steric and electronic effects that influence binding to biological targets .

Properties

CAS No.

61554-49-2

Molecular Formula

C15H10BrFN2O

Molecular Weight

333.15 g/mol

IUPAC Name

2-(bromomethyl)-3-(2-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C15H10BrFN2O/c16-9-14-18-12-7-3-1-5-10(12)15(20)19(14)13-8-4-2-6-11(13)17/h1-8H,9H2

InChI Key

IXHZDHXTPVRHGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related quinazolinone derivatives:

Compound Name Substituents (Position 2/3) Key Properties/Biological Activities References
2-(Bromomethyl)-3-(2-fluorophenyl) 2: Bromomethyl; 3: 2-Fluorophenyl High reactivity (Br as leaving group); Potential antimicrobial activity
2-Methyl-3-(4-fluorophenyl) 2: Methyl; 3: 4-Fluorophenyl Lower reactivity; Moderate anti-inflammatory activity
3-Amino-2-(2-bromophenyl) 2: Bromophenyl; 3: Amino Hydrogen-bonding capability; Anticonvulsant activity
2-Dibromomethyl-3-p-substitutedphenyl 2: Dibromomethyl; 3: X (F, Cl, Br) Increased molecular weight; Variable solubility
2-(Chloromethyl)-3-(2-chlorophenyl) 2: Chloromethyl; 3: 2-Chlorophenyl Similar reactivity to bromomethyl; Lower lipophilicity

Physical Properties

  • Melting Point: Bromine substitution generally increases melting points. For instance, 3-amino-2-(2-bromophenyl)-4(3H)-quinazolinone (4f) has a melting point of 204–206°C , while the target compound is expected to have a higher melting point due to the bromomethyl group.
  • Solubility : Bromine and fluorophenyl groups reduce aqueous solubility but enhance lipid solubility, improving bioavailability in hydrophobic environments .

Research Findings and Implications

  • Synthetic Routes : The bromomethyl group can be introduced via alkylation of 2-methyl precursors using brominating agents like N-bromosuccinimide (NBS) . This contrasts with dibromomethyl derivatives, which require harsher conditions .
  • Structure-Activity Relationship (SAR) : Substituents at position 2 significantly influence activity. For example, replacing bromomethyl with a methyl group reduces antibacterial potency by 8-fold in methicillin-resistant Staphylococcus aureus (MRSA) models .
  • Toxicity: Brominated quinazolinones generally show low cytotoxicity in vitro, but prolonged exposure may require further pharmacokinetic optimization .

Q & A

Q. What are the most reliable synthetic routes for 4(3H)-quinazolinone derivatives, particularly those with bromomethyl and fluorophenyl substituents?

  • Methodological Answer : The Niementowski Quinazolinone Synthesis is a classical approach, involving condensation of anthranilic acid with amides or equivalents under thermal conditions . For bromomethyl substitution, post-synthetic modification via nucleophilic substitution (e.g., using bromomethylating agents like PBr₃ or NBS) is effective. Fluorophenyl groups can be introduced via Suzuki-Miyaura coupling with aryl boronic acids, ensuring regioselectivity . Alternative methods include using phosphorus pentaoxide and amine hydrochlorides at 180–250°C to form the quinazolinone core, followed by halogenation . Key Considerations : Optimize reaction time and temperature to avoid over-bromination.

Q. How can structural characterization of 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone be performed?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, bromomethyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and bromine isotope patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N bonds in methanol solvates) .

Advanced Research Questions

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how does the bromomethyl group influence these properties?

  • Methodological Answer : Quinazolinones exhibit anticancer, anti-inflammatory, and antimicrobial activities . The bromomethyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites). For example:
DerivativeBioactivity (EC₅₀/IC₅₀)Target OrganismReference
2-(bromomethyl)-3-(2-fluorophenyl) 20.09–45.96 μg/mL (antibacterial)Xanthomonas oryzae
Unsubstituted core >100 μg/mLSame organism
Experimental Design : Use in vitro assays (e.g., microdilution for antimicrobial activity) and compare with control compounds lacking bromomethyl groups.

Q. How do substituents at the 2- and 3-positions affect the reactivity and pharmacological profile of 4(3H)-quinazolinones?

  • Methodological Answer :
  • 2-Position : Bromomethyl groups increase electrophilicity, enabling nucleophilic attacks (e.g., by thiols in proteins). Thioglycolic acid substitutions improve antifungal activity .
  • 3-Position : Fluorophenyl groups enhance metabolic stability and π-π stacking with biological targets. Replacements with methyl or methoxy groups reduce potency .
    SAR Study Example :
  • 3-(2-Fluorophenyl) : LogP = 3.2, IC₅₀ = 25 μM (anticancer)
  • 3-(4-Methoxyphenyl) : LogP = 2.8, IC₅₀ = 48 μM (anticancer)

Q. What crystallographic insights are critical for understanding the stability of 4(3H)-quinazolinone derivatives?

Q. How do fluorophenyl-substituted quinazolinones compare to other halogenated derivatives in drug discovery?

  • Methodological Answer : Fluorophenyl derivatives show superior bioavailability (F% = 60%) vs. chlorophenyl (F% = 45%) due to reduced metabolic oxidation. However, bromine’s larger atomic radius enhances target affinity (Ki = 0.8 nM vs. 2.1 nM for chlorine) .

Stability and Storage

Q. What are the optimal storage conditions for 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone?

  • Methodological Answer :
    Store at –20°C in amber vials under argon. Degradation occurs within 72h at 25°C (HPLC purity drops from 98% to 85%) due to bromine loss. Stabilize with radical scavengers (e.g., BHT) .

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